molecular formula C24H24N2O4 B2808863 2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 923081-06-5

2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B2808863
CAS No.: 923081-06-5
M. Wt: 404.466
InChI Key: OMLDNTBNNWDNFO-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core, a pyrrolidinone ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.

    Introduction of the pyrrolidinone ring: This step involves the reaction of the naphthalene derivative with a pyrrolidinone precursor under basic conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidinone ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The naphthalene core can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
  • 2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the pyrrolidinone ring, allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-3-30-21-12-10-16-7-4-5-8-18(16)23(21)24(28)25-17-11-13-20(29-2)19(15-17)26-14-6-9-22(26)27/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLDNTBNNWDNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)OC)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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